molecular formula C12H4O4 B12887686 4,9-Epoxynaphtho[2,3-c]furan-1,3-dione CAS No. 4480-96-0

4,9-Epoxynaphtho[2,3-c]furan-1,3-dione

Cat. No.: B12887686
CAS No.: 4480-96-0
M. Wt: 212.16 g/mol
InChI Key: BGKLNBHHGOVXEZ-UHFFFAOYSA-N
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Description

4,9-Epoxynaphtho[2,3-c]furan-1,3-dione is a chemical compound with the molecular formula C12H4O4 It is a member of the naphthofuran family, characterized by a fused ring structure that includes both naphthalene and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,9-Epoxynaphtho[2,3-c]furan-1,3-dione typically involves the cycloaddition of naphthoquinones with olefins. One efficient method is the visible-light-mediated [3+2] cycloaddition reaction, which provides high regioselectivity and functional group tolerance . This environmentally friendly approach yields the desired compound under mild conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and scalable synthesis are likely to be applied to ensure efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

4,9-Epoxynaphtho[2,3-c]furan-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinone derivatives.

    Reduction: Reduction reactions can yield dihydronaphthoquinones.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthofuran ring.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for hydrogenolysis, visible light for cycloaddition, and various oxidizing and reducing agents .

Major Products

The major products formed from these reactions include functionalized naphthoquinones, dihydronaphthoquinones, and substituted naphthofurans .

Scientific Research Applications

4,9-Epoxynaphtho[2,3-c]furan-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,9-Epoxynaphtho[2,3-c]furan-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antitumor effects .

Comparison with Similar Compounds

4,9-Epoxynaphtho[2,3-c]furan-1,3-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the versatility of its chemical reactions, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

4480-96-0

Molecular Formula

C12H4O4

Molecular Weight

212.16 g/mol

IUPAC Name

11,14-dioxatetracyclo[6.5.1.02,7.09,13]tetradeca-1(13),2,4,6,8-pentaene-10,12-dione

InChI

InChI=1S/C12H4O4/c13-11-7-8(12(14)16-11)10-6-4-2-1-3-5(6)9(7)15-10/h1-4H

InChI Key

BGKLNBHHGOVXEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C2O3)C(=O)OC4=O

Origin of Product

United States

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